molecular formula C13H16O6 B2861427 3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one CAS No. 1135775-06-2

3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one

Cat. No. B2861427
M. Wt: 268.265
InChI Key: FQHKKOGWSXLRAC-OGUFLRPBSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., is it an organic compound, a polymer, a bioactive compound, etc.).



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of each step would also be considered.



Molecular Structure Analysis

This involves analyzing the structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The aim is to determine the positions of atoms within the molecule and the type of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it).



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Corrosion Inhibition

A Schiff base compound derived from a similar compound showed significant inhibition of steel corrosion in acidic environments. This compound, synthesized from vanillin and phenazone, demonstrated higher effectiveness compared to its precursors, suggesting potential applications in corrosion prevention (Emregül & Hayvalı, 2006).

Biotransformation Studies

In a study on gallic acid's fermentation with Beauveria sulfurescens, new glucosidated compounds structurally related to the given compound were synthesized. These compounds, including some metabolites of gallic acid found in mammals, highlight the potential of B. sulfurescens in producing mammalian metabolites of related analogs for pharmacological studies (Hsu et al., 2007).

Antimicrobial and Anticancer Potentials

A series of compounds structurally similar to the one were synthesized and evaluated for their antimicrobial and anticancer potentials. These compounds, especially those with specific substituents, showed promising biological activities, indicating their potential in medical research (Sigroha et al., 2012).

Synthesis of Enantiopure Compounds

Research on the synthesis of enantiopure compounds related to the specified chemical structure has been conducted. These efforts in stereoselective syntheses are crucial for developing pharmaceuticals and understanding molecular interactions (Birkbeck, Brkic, & Giles, 2004).

Biomimetic Synthesis of Polyketide Aromatics

The biomimetic synthesis of polyketide aromatics from pyrylium salts, involving compounds similar to the specified chemical, has been explored. This synthesis pathway has implications for the development of novel organic compounds with potential applications in various scientific fields (Griffin, Leeper, & Staunton, 1984).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any more questions or need further clarification, feel free to ask.


properties

IUPAC Name

3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHKKOGWSXLRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Banksialactone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one
Reactant of Route 3
3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one
Reactant of Route 4
3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one
Reactant of Route 5
3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one
Reactant of Route 6
Reactant of Route 6
3,4-dihydro-3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-1H-2-benzopyran-1-one

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